2-Chloro-3-nitrobenzonitrile

Übersicht

Beschreibung

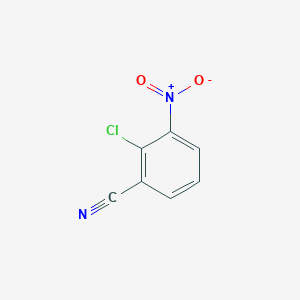

2-Chloro-3-nitrobenzonitrile is an aromatic organic compound with the molecular formula C7H3ClN2O2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the third position. This compound is a solid at room temperature and is used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 2-chlorobenzonitrile. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group into the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 2-chlorobenzonitrile with a nitrating agent under controlled conditions. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-3-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium methoxide in methanol, or other nucleophiles in polar aprotic solvents.

Major Products:

Reduction: 2-Chloro-3-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₇H₃ClN₂O₂

- Molecular Weight : 182.56 g/mol

- Appearance : Yellow crystalline solid

- Purity : Typically ≥98%

Synthetic Chemistry

2-Chloro-3-nitrobenzonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its reactivity stems from the presence of the electron-withdrawing nitro group, which enhances its electrophilic character in nucleophilic substitution reactions.

Applications in Synthesis :

- Pharmaceuticals : It serves as a building block for the synthesis of drugs targeting various diseases.

- Agrochemicals : Used in the development of herbicides and pesticides, contributing to crop protection strategies.

Medicinal Research

Research indicates that this compound may exhibit biological activities, particularly as an enzyme inhibitor. Notably, studies have shown its potential interaction with cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism.

Potential Therapeutic Applications :

- Enzyme Inhibition : Investigated for its role in inhibiting specific enzymes involved in metabolic pathways.

- Antibacterial Properties : Nitroaromatic compounds often demonstrate antibacterial or antifungal activities, making this compound a candidate for further pharmacological exploration.

Material Science

In material science, this compound is explored for its potential applications in the production of specialty polymers and resins. Its unique properties can enhance the performance characteristics of materials used in coatings and adhesives.

Analytical Chemistry

The compound acts as a reagent in analytical methods, facilitating the detection and quantification of other substances within complex mixtures. This application is vital for researchers working in various fields requiring precise analytical techniques.

Environmental Science

In environmental studies, this compound has been utilized to investigate pollutant degradation and assess chemical impacts on ecosystems. Its application aids in understanding how such compounds behave in environmental contexts.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Wirkmechanismus

The mechanism of action of 2-chloro-3-nitrobenzonitrile involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to various substitution products. The nitro group can also be reduced to an amino group, which can further participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

3-Nitrobenzonitrile: Similar structure but lacks the chlorine substituent.

2-Chlorobenzonitrile: Similar structure but lacks the nitro group.

4-Chloro-3-nitrobenzonitrile: Similar structure with the nitro group at the fourth position instead of the third.

Uniqueness: 2-Chloro-3-nitrobenzonitrile is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This combination of substituents imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and industrial applications .

Biologische Aktivität

2-Chloro-3-nitrobenzonitrile (C7H3ClN2O2) is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. This compound is known for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The following sections will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H3ClN2O2 |

| Molecular Weight | 172.56 g/mol |

| Melting Point | 56-58 °C |

| Solubility | Soluble in organic solvents |

1. Antimicrobial Activity

Nitro compounds, including this compound, exhibit significant antimicrobial properties. They function primarily through the generation of reactive intermediates upon reduction, which can bind to DNA and cause cellular damage. This mechanism is similar to that observed in other nitro-containing drugs such as metronidazole and chloramphenicol .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitro compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting considerable efficacy .

2. Anti-inflammatory Activity

Research indicates that nitro-containing compounds can modulate inflammatory pathways. Nitro fatty acids, which are structurally related to this compound, have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a critical role in regulating immune response .

3. Antitumoral Activity

Nitroaromatic compounds have been explored for their potential as hypoxia-activated prodrugs in cancer therapy. The unique ability of these compounds to selectively target hypoxic tumor cells makes them promising candidates for anticancer drug development.

Research Findings

A recent study highlighted the antitumoral effects of various nitro derivatives, noting that compounds similar to this compound showed significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The study reported IC50 values in the low micromolar range, indicating potent anticancer activity .

4. Mutagenicity and Toxicology

While the biological activities of this compound are promising, it is essential to assess its mutagenic potential. Research has indicated that certain nitro compounds can exhibit mutagenic properties under specific conditions.

Testing Strategies

Guidelines from the European Scientific Committee emphasize the importance of comprehensive testing strategies for evaluating the mutagenicity and genetic toxicity of chemical substances like this compound .

Eigenschaften

IUPAC Name |

2-chloro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZYMTWFJLEBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618024 | |

| Record name | 2-Chloro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34662-24-3 | |

| Record name | 2-Chloro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.